molecular formula C10H10BrF2IO B14050430 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene

Cat. No.: B14050430
M. Wt: 390.99 g/mol
InChI Key: SUJIPVLTKHIRJG-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene is an organic compound with a complex structure that includes bromine, fluorine, iodine, and methoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene typically involves multiple steps, starting from simpler precursors. One common method involves the halogen exchange reaction, where a precursor compound undergoes substitution reactions to introduce the bromine, fluorine, and iodine atoms. The reaction conditions often include the use of metal halides, phase transfer catalysts, and specific solvents to facilitate the exchange reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene exerts its effects involves interactions with specific molecular targets. The bromine, fluorine, and iodine atoms can participate in various types of chemical bonding and interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions .

Comparison with Similar Compounds

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene can be compared with similar compounds such as:

  • 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
  • 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene
  • 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene

These compounds share similar structural features but differ in the specific substituents attached to the benzene ring. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and iodine atoms, which confer distinct chemical and physical properties .

Properties

Molecular Formula

C10H10BrF2IO

Molecular Weight

390.99 g/mol

IUPAC Name

2-(3-bromopropyl)-1-(difluoromethoxy)-4-iodobenzene

InChI

InChI=1S/C10H10BrF2IO/c11-5-1-2-7-6-8(14)3-4-9(7)15-10(12)13/h3-4,6,10H,1-2,5H2

InChI Key

SUJIPVLTKHIRJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)CCCBr)OC(F)F

Origin of Product

United States

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